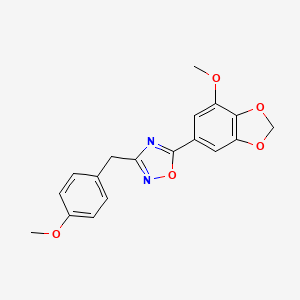
5-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a benzodioxole ring, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with methylene chloride under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with a phenyl methyl ether moiety. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, depending on the specific substituents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.
Applications De Recherche Scientifique
4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.
Mécanisme D'action
The mechanism of action of 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-TRIAZOL-3-YL]METHYL}PHENYL METHYL ETHER
- 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER
- 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-IMIDAZOL-3-YL]METHYL}PHENYL METHYL ETHER
Uniqueness
The uniqueness of 4-{[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H16N2O5 |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
5-(7-methoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H16N2O5/c1-21-13-5-3-11(4-6-13)7-16-19-18(25-20-16)12-8-14(22-2)17-15(9-12)23-10-24-17/h3-6,8-9H,7,10H2,1-2H3 |
Clé InChI |
KEFQHVIRAMTCQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C(=C3)OC)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943313.png)
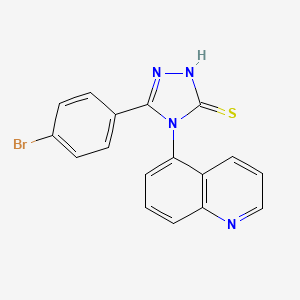
![5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide](/img/structure/B14943329.png)
![1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)
![3-(5-Bromothiophen-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943346.png)
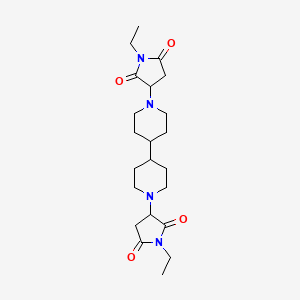
![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
![2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid](/img/structure/B14943365.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943368.png)
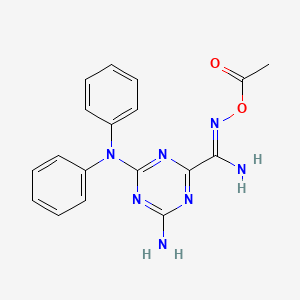
![4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14943378.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943382.png)
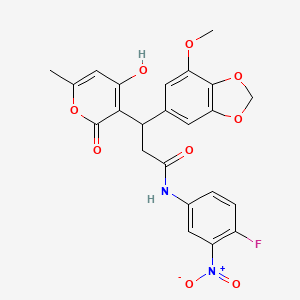
![5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B14943387.png)
